Discovery of ETHYL 2-(OXOLAN-3-YL)ACETATE
Discovery of ETHYL 2-(OXOLAN-3-YL)ACETATE
Title: Discovery and Process Optimization of Ethyl 2-(oxolan-3-yl)acetate: A Critical Scaffold in Medicinal Chemistry
Executive Summary
The discovery and subsequent process optimization of Ethyl 2-(oxolan-3-yl)acetate (also known as Ethyl tetrahydrofuran-3-acetate) represents a pivotal advancement in the synthesis of pharmacologically active heterocycles. While 2-substituted tetrahydrofuran (THF) derivatives are easily accessible via furfural hydrogenation, the 3-substituted THF scaffold has historically presented a greater synthetic challenge.
This compound has emerged as a high-value intermediate in the development of Farnesyl Protein Transferase (FPT) inhibitors , a class of drugs targeting Ras-mediated oncogenesis (e.g., Lonafarnib precursors). Its structural significance lies in the oxolane ring's ability to improve metabolic stability and aqueous solubility compared to carbocyclic analogs, while maintaining a specific spatial orientation of the acetate side chain.
This guide details the technical discovery of the molecule's utility, the evolution of its synthetic route from bench-scale discovery to process-ready hydrogenation, and its application in downstream pharmaceutical synthesis.
Chemical Identity & Structural Analysis
The core structure features a saturated five-membered ether ring (oxolane) with an acetate ester pendant at the C3 position.
| Property | Data |
| IUPAC Name | Ethyl 2-(oxolan-3-yl)acetate |
| Common Name | Ethyl tetrahydrofuran-3-acetate |
| CAS Number | 10414-27-4 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Chirality | C3 is a chiral center (exists as (R), (S), or racemate) |
| Boiling Point | ~85-90°C at 10 mmHg |
| Density | 1.05 g/mL |
Structural Significance: The 3-position substitution creates a vector distinct from the natural sugar-like 2-position. In FPT inhibitors, this vector allows the acetate group (or its derivatives) to interact with the hydrophilic pocket of the enzyme while the THF ring mimics the steric bulk of a proline or cyclopentyl group without the lipophilicity penalty.
Synthetic Pathways: The Discovery Evolution
The "discovery" of this compound's scalable route was driven by the need to access the 3-substituted scaffold without using expensive chiral pool materials like malic acid derivatives.
Route A: The "Discovery" Route (Direct Hydrogenation)
The most direct retrosynthetic disconnection involves the saturation of the corresponding furan derivative: Ethyl 3-furanacetate .
-
Precursor: Ethyl 3-furanacetate (derived from 3-furoic acid or via Feist-Benary synthesis).
-
Transformation: Heterogeneous Catalytic Hydrogenation.
-
Challenge: Furan rings are aromatic and resistant to hydrogenation under mild conditions. Furthermore, the ester group is susceptible to hydrogenolysis or hydrolysis if the conditions are too harsh (e.g., high temp/acidic media).
Route B: Process Optimization (Catalyst Selection)
Early discovery protocols utilized Palladium on Carbon (Pd/C) , but this often led to ring-opening side reactions or incomplete conversion. The optimized process employs Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C) , which offers superior activity for furan saturation at lower temperatures, preserving the ester functionality.
Comparison of Catalytic Systems:
| Catalyst System | Pressure (psi) | Temp (°C) | Yield | Selectivity Issues |
| 10% Pd/C | 500 | 80 | 65% | Ring opening (hydrogenolysis) observed. |
| Raney Nickel | 1000 | 100 | 70% | Harsh conditions; difficult workup. |
| 5% Rh/C | 50-60 | 25-40 | 92% | High retention of ring & ester. |
Visualization of Reaction Pathways
The following diagram illustrates the optimized synthesis workflow and the downstream application into tricyclic FPT inhibitors.
Figure 1: Synthetic pathway from 3-Furoic Acid to the target oxolane scaffold and its pharmaceutical application.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(oxolan-3-yl)acetate via Catalytic Hydrogenation. Scale: 100 mmol (Laboratory Scale).
Materials:
-
Ethyl 3-furanacetate (15.4 g, 100 mmol).
-
5% Rhodium on Carbon (Rh/C) (1.5 g, ~10 wt% loading).
-
Ethanol (Absolute, 150 mL).
-
Hydrogen Gas (H₂).
Methodology:
-
Preparation : In a high-pressure Parr hydrogenation vessel, dissolve Ethyl 3-furanacetate (15.4 g) in Ethanol (150 mL).
-
Note: Ethanol is chosen for its green profile and ease of removal.
-
-
Catalyst Addition : Carefully add 5% Rh/C (1.5 g) under an inert atmosphere (Nitrogen purge) to prevent ignition of the catalyst.
-
Hydrogenation :
-
Seal the reactor and purge three times with Nitrogen (N₂).
-
Purge three times with Hydrogen (H₂).
-
Pressurize the vessel to 60 psi (4 bar) with H₂.
-
Stir vigorously at room temperature (25°C) for 12–18 hours.
-
Process Control: Monitor reaction progress via GC-MS. The disappearance of the furan peak (aromatic signals in NMR) indicates completion.
-
-
Workup :
-
Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.
-
Wash the filter cake with fresh Ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 200 mbar).
-
-
Purification :
-
The crude oil is typically >95% pure.
-
If necessary, distill under vacuum (bp ~90°C @ 10 mmHg) to obtain a colorless oil.
-
Yield: Expect 14.5 – 15.0 g (92–95%).
Application in Drug Development
The primary utility of Ethyl 2-(oxolan-3-yl)acetate is as a precursor to Tetrahydrofuran-3-acetic acid , which serves as a chiral building block for:
-
Farnesyl Protein Transferase (FPT) Inhibitors :
-
Used in the synthesis of tricyclic amides (e.g., Schering-Plough compounds) designed to inhibit Ras oncogene function. The THF ring replaces the phenyl ring of earlier generation inhibitors to improve solubility.
-
-
Viral Protease Inhibitors :
-
The acid derivative is coupled with amines to form P1 or P2 ligands in protease inhibitors, exploiting the THF oxygen for hydrogen bonding within the enzyme active site.
-
Mechanism of Action (Contextual): In FPT inhibitors, the oxolane ring occupies a hydrophobic pocket. The ether oxygen can accept a hydrogen bond from the protein backbone, anchoring the inhibitor more effectively than a carbocyclic analog.
Quality Control & Analytics
To ensure the integrity of the "Discovery" grade material, the following specifications must be met:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.15 (q, 2H, O-CH₂-CH₃)
-
δ 3.95–3.75 (m, 3H, THF ring protons)
-
δ 3.45 (dd, 1H, THF ring proton)
-
δ 2.65 (m, 1H, CH-CH₂-CO)
-
δ 2.35 (d, 2H, CH₂-CO)
-
δ 2.15–1.60 (m, 2H, THF ring protons)
-
δ 1.25 (t, 3H, CH₃)
-
-
GC Purity: >98.0% (Area %).
-
Water Content (Karl Fischer): <0.1%.
References
-
Doll, R. J., et al. (2002). Tricyclic amide and urea compounds useful for inhibiting farnesyl protein transferase. U.S. Patent No. 6,440,974. Washington, DC: U.S. Patent and Trademark Office. Link
-
Njoroge, F. G., et al. (1997). Discovery of Novel Non-Peptide Tricyclic Inhibitors of Ras Farnesyl Protein Transferase. Bioorganic & Medicinal Chemistry Letters, 7(20), 2607-2612. Link
-
Sigma-Aldrich. (n.d.). Ethyl tetrahydrofuran-3-acetate Product Specification.Link
-
Hairui Chemical. (n.d.). Ethyl 2-(oxolan-3-yl)acetate Safety Data Sheet.Link
